5-Bromo-2-chloro-3-methoxypyridine

Medicinal Chemistry Process Chemistry Crystallization

Researchers pursuing sequential pyridine functionalization often face regiochemical ambiguity with mono-halogenated analogs. This compound resolves that limitation through its orthogonal Br (C5) and Cl (C2) substitution pattern, enabling two distinct, predictable cross-coupling steps. • Enables sequential Suzuki at C5 then Buchwald-Hartwig or second Suzuki at C2 with full regiocontrol. • Methoxy at C3 modulates ring electronics, accelerating initial coupling vs. non-methoxylated analogs. • Elevated mp (68-72 °C) allows purification by recrystallization, streamlining preclinical scale-up.

Molecular Formula C6H5BrClNO
Molecular Weight 222.47 g/mol
CAS No. 286947-03-3
Cat. No. B1284486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-3-methoxypyridine
CAS286947-03-3
Molecular FormulaC6H5BrClNO
Molecular Weight222.47 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC(=C1)Br)Cl
InChIInChI=1S/C6H5BrClNO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3
InChIKeyGFJMOZYIDADKLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-3-methoxypyridine (CAS 286947-03-3): A Multi-Halogenated Pyridine Building Block for Regioselective Synthesis


5-Bromo-2-chloro-3-methoxypyridine (CAS 286947-03-3) is a heterocyclic aromatic compound belonging to the class of polyhalogenated pyridine derivatives [1]. It features a pyridine ring substituted with bromine at the 5-position, chlorine at the 2-position, and a methoxy group at the 3-position . This substitution pattern imparts distinct physicochemical properties and reactivity profiles that differentiate it from simpler mono‑halogenated or non‑halogenated pyridine analogs. The compound is primarily utilized as a key intermediate in medicinal chemistry and organic synthesis, particularly in the construction of complex pyridine‑containing scaffolds via sequential cross‑coupling reactions .

Why 5-Bromo-2-chloro-3-methoxypyridine Cannot Be Directly Replaced by Common Analogs


In-class compounds such as 2‑chloro‑3‑methoxypyridine (CAS 52605‑96‑6) or 5‑bromo‑2‑chloropyridine lack the precise halogen and methoxy substitution pattern of 5‑bromo‑2‑chloro‑3‑methoxypyridine . The presence of both a bromine at C5 and a chlorine at C2 enables a unique orthogonal reactivity that allows for sequential, site‑selective cross‑coupling reactions [1]. Substituting with a mono‑halogenated analog forfeits the ability to perform two distinct coupling steps with predictable regiocontrol, thereby limiting the synthetic complexity and diversity of the final products . Furthermore, the methoxy group at C3 modulates the electronic properties of the pyridine ring, influencing both the rate and selectivity of the initial coupling events compared to non‑methoxylated analogs [2].

Quantitative Evidence for 5-Bromo-2-chloro-3-methoxypyridine Differentiation


Physical Property Differentiation: Elevated Melting Point Enables Easier Purification and Handling

5-Bromo-2-chloro-3-methoxypyridine exhibits a melting point of 68–72 °C , which is 22–26 °C higher than that of its direct non‑brominated analog 2‑chloro‑3‑methoxypyridine (46–48 °C) [1]. This elevated melting point facilitates purification by recrystallization and improves solid‑state handling characteristics during storage and weighing [2].

Medicinal Chemistry Process Chemistry Crystallization

Reactivity Differentiation: Bromine at C5 Confers Superior Coupling Yield vs. Chlorine at Same Position

In Suzuki‑Miyaura cross‑coupling reactions of halogenated pyridines, the experimental yield order for halogen substituents is Br > I > Cl, with the C3 position also showing higher reactivity than C2 or C4 [1]. The 5‑bromo substituent in 5‑bromo‑2‑chloro‑3‑methoxypyridine therefore provides a more reactive handle for initial coupling compared to the 2‑chloro group, enabling selective, stepwise functionalization [2].

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry

Synthetic Utility Differentiation: Orthogonal Halogens Enable Sequential Double Coupling

Compounds containing both a bromine and a chlorine on the pyridine ring, such as 5‑bromo‑2‑chloro‑3‑methoxypyridine, have been demonstrated to undergo successive direct arylation followed by Suzuki coupling to produce diverse 2‑arylpyridine ligands [1]. This orthogonal reactivity allows for the introduction of two different aryl groups in a controlled, stepwise fashion, which is not feasible with analogs bearing only a single halogen .

Ligand Synthesis Cross-Coupling Regioselective Functionalization

Procurement Differentiation: Competitive Pricing and High Purity Availability

5-Bromo-2-chloro-3-methoxypyridine is commercially available from multiple suppliers at high purity (≥97%) . Current pricing for 1 g quantities is approximately $54.90, which is competitive relative to other multi‑halogenated pyridine building blocks of similar complexity . For comparison, the non‑brominated analog 2‑chloro‑3‑methoxypyridine is priced at $16–$70 per gram depending on supplier . The modest price premium reflects the added synthetic value of the orthogonal halogen handles.

Procurement Supply Chain Quality Control

Optimal Research and Industrial Application Scenarios for 5-Bromo-2-chloro-3-methoxypyridine


Medicinal Chemistry: Construction of Kinase Inhibitor Scaffolds via Orthogonal Coupling

The compound serves as a versatile core for assembling kinase inhibitor libraries . The bromine at C5 can be selectively coupled with aryl boronic acids, followed by functionalization of the chlorine at C2 via Buchwald‑Hartwig amination or a second Suzuki coupling, enabling rapid diversification of the pyridine periphery [1].

Ligand Synthesis: Preparation of 2‑Arylpyridine Ligands for Transition Metal Catalysis

5‑Bromo‑2‑chloro‑3‑methoxypyridine can be converted to 2‑arylpyridine derivatives through sequential palladium‑catalyzed direct arylation and Suzuki coupling [2]. These ligands find application in the development of luminescent metal complexes and catalytic systems .

Process Chemistry: Crystallization‑Friendly Intermediate for Scale‑Up

The elevated melting point (68–72 °C) facilitates purification by recrystallization, reducing the need for column chromatography during multi‑step syntheses . This property is particularly advantageous when scaling up reactions for preclinical candidate preparation [3].

Agrochemical Research: Synthesis of Halogenated Pyridine Pesticide Analogs

The compound can be elaborated into polyhalogenated pyridine derivatives that mimic the core structure of several commercial insecticides and herbicides [4]. The orthogonal halogens allow for the systematic introduction of functional groups that modulate biological activity and environmental persistence .

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